
7-Chloro-3-(2-chlorobenzyl)-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-3-(2-chlorobenzyl)-4(3H)-quinazolinone is a halogenated quinazolinone derivative characterized by a 7-chloro substituent on the quinazolinone core and a 2-chlorobenzyl group at position 3. Quinazolinones are heterocyclic compounds with a fused benzene and pyrimidine ring, first synthesized via the Niementowski reaction . The compound’s structure confers unique physicochemical properties, including lipophilicity and electron-withdrawing effects due to the chlorine atoms, which influence its biological activity and metabolic stability.
Preparation Methods
Classical Condensation and Cyclization Pathways
The most widely reported method involves the condensation of anthranilic acid derivatives with acyl chlorides, followed by cyclization. For example, 2-amino-4-chlorobenzoic acid can react with 2-chlorobenzyl chloride in the presence of acetic anhydride to form a benzoxazinone intermediate, which is subsequently treated with amines or hydrazine hydrate to yield the target compound .
Key Steps:
-
Acylation : 2-Amino-4-chlorobenzoic acid reacts with 2-chlorobenzyl chloride in pyridine to form N-(2-chlorobenzyl)-2-amino-4-chlorobenzamide .
-
Cyclization : The intermediate undergoes cyclization using acetic anhydride or phosphorus oxychloride to form 7-chloro-3-(2-chlorobenzyl)-4(3H)-quinazolinone .
Optimization Data :
Parameter | Condition | Yield (%) | Source |
---|---|---|---|
Solvent | Pyridine | 85–92 | |
Cyclization Agent | Acetic Anhydride | 78 | |
Temperature | 80–100°C | 90 |
Multi-Step Synthesis via Chlorosulfonation
A patent (US3539570A) describes a multi-step approach starting from 5-chloro-o-toluidine :
-
Chlorosulfonation : 5-Chloro-o-toluidine is treated with chlorosulfonic acid to introduce a sulfamyl group.
-
Reduction : Sodium borohydride reduces the intermediate to yield the tetrahydroquinazolinone framework .
-
Benzylation : The final step involves alkylation with 2-chlorobenzyl bromide under basic conditions .
Critical Observations :
-
This method achieves high regioselectivity but requires stringent control of reaction pH and temperature.
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction efficiency. A study demonstrated that replacing conventional heating with microwave irradiation (800 W, 5 minutes) increased yields from 79% to 87% while reducing reaction time from 10 hours to 5 minutes .
Advantages :
-
Faster kinetics due to uniform heating.
-
Reduced side reactions (e.g., hydrolysis of intermediates) .
Benzoxazinone Intermediate Route
Benzoxazinones serve as versatile precursors. For example, 7-chloro-2-methyl-4H-benzo[d] oxazin-4-one reacts with 2-chlorobenzylamine in ethanol under reflux to form the target compound .
Mechanistic Insight :
-
The oxygen atom in the benzoxazinone ring is displaced by the amine group of 2-chlorobenzylamine, followed by tautomerization to stabilize the quinazolinone structure .
Yield Comparison :
Starting Material | Solvent | Yield (%) |
---|---|---|
7-Chloro-2-methyl-benzoxazinone | Ethanol | 94 |
7-Chloro-benzoxazinone | DMF | 88 |
Transition-Metal Catalyzed Methods
While less common for this specific compound, iron- and cobalt-catalyzed methods have been explored for analogous quinazolinones . For instance, FeCl₃ facilitates C–H activation in 2-aminobenzonitrile derivatives, enabling coupling with 2-chlorobenzyl halides .
Limitations :
-
Requires inert atmosphere and specialized ligands.
-
Yields are moderate (45–65%) compared to classical methods .
Comparative Analysis of Methods
Method | Yield (%) | Time | Cost Efficiency | Scalability |
---|---|---|---|---|
Classical Condensation | 78–92 | 6–12 h | High | Excellent |
Microwave-Assisted | 87 | 5 min | Moderate | Limited |
Benzoxazinone Route | 88–94 | 3–5 h | High | Good |
Transition-Metal Catalyzed | 45–65 | 8–24 h | Low | Poor |
Challenges and Optimization Strategies
-
Purity Issues : Byproducts like 7-chloro-2-(2-chlorophenyl)quinazolin-4(3H)-one may form due to competing arylations. Column chromatography (SiO₂, CHCl₃:MeOH 9:1) is recommended for purification .
-
Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may complicate isolation .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atoms at positions 7 (aromatic ring) and 2' (benzyl group) serve as electrophilic centers for nucleophilic displacement.
Example Reaction with Hydrazine:
Reaction with hydrazine hydrate under reflux conditions replaces the 4(3H)-quinazolinone carbonyl oxygen with a hydrazine group, forming 3-amino-7-chloro-2-(2-chlorobenzyl)quinazoline (yield: 40–67%) . This intermediate is pivotal for synthesizing triazole derivatives via cyclocondensation .
Key Conditions:
-
Solvent: Ethanol or acetic acid
-
Temperature: Reflux (80–100°C)
Condensation Reactions
The carbonyl group at position 4 participates in Knoevenagel-type condensations with aldehydes.
Styryl Derivative Synthesis:
Reaction with 4-fluorobenzaldehyde in glacial acetic acid yields (E)-3-(2-chlorobenzyl)-7-chloro-2-(4-fluorostyryl)quinazolin-4(3H)-one .
Data:
Parameter | Value |
---|---|
Yield | 40% |
1H-NMR (DMSO) | δ 6.32 (d, J=15.55 Hz, styryl) |
Biological Activity | Enhanced VEGFR-2 inhibition |
Cyclization and Heterocycle Formation
The compound undergoes cyclization to form fused heterocycles, enhancing pharmacological profiles.
Triazoloquinazoline Synthesis:
Reaction with 2-azidobenzoic acid derivatives under microwave irradiation forms triazolo[1,5-a]quinazoline-5-one scaffolds . These derivatives show IC50 values of 7.09–29.46 μM against HepG2 and MCF-7 cancer cells .
Mechanistic Pathway:
-
Nucleophilic attack by azide at C4.
-
Cyclization via nitrene intermediate.
Alkylation and Functionalization
The N3 position undergoes alkylation with electrophiles like alkyl halides or benzyl groups.
Example:
Reaction with methyl iodide in basic conditions generates 3-(2-chlorobenzyl)-7-chloro-1-methylquinazolin-4(1H)-one. This modification improves solubility and bioavailability .
Spectroscopic Confirmation:
Biological Relevance of Reaction Products
Derivatives synthesized from 7-chloro-3-(2-chlorobenzyl)-4(3H)-quinazolinone exhibit:
Scientific Research Applications
Antibacterial Activity
The antibacterial properties of quinazolinone derivatives have been extensively studied. Research indicates that 7-Chloro-3-(2-chlorobenzyl)-4(3H)-quinazolinone exhibits notable antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Klebsiella pneumoniae.
- Case Study : A study conducted by Osarumwense et al. synthesized various quinazolinone derivatives and evaluated their antibacterial effects using the agar well diffusion method. The results demonstrated that compounds similar to this compound showed high activity against both gram-positive and gram-negative bacteria, suggesting its potential as an effective antibacterial agent .
Bacterial Strain | Activity Level |
---|---|
Staphylococcus aureus | High |
Klebsiella pneumoniae | Moderate |
Escherichia coli | Moderate |
Anticancer Properties
Quinazolinone derivatives are recognized for their anticancer potential, particularly as inhibitors of tyrosine kinases involved in cancer progression. This compound has been investigated for its ability to inhibit cancer cell proliferation.
- Research Findings : A systematic review highlighted that quinazoline derivatives, including this compound, demonstrated significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values reported for these compounds indicate their effectiveness in inhibiting cell growth .
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 11.94 |
HepG2 | 10.58 |
Other Biological Activities
In addition to antibacterial and anticancer properties, this compound has shown potential antioxidant activity and effects on the central nervous system.
- Antioxidant Activity : Research indicates that certain substitutions on the quinazolinone scaffold enhance antioxidant properties, which may contribute to cellular protection mechanisms against oxidative stress .
- CNS Activity : Some studies have explored the neuroprotective effects of quinazolinones, suggesting their potential in treating neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 7-Chloro-3-(2-chlorobenzyl)-4(3H)-quinazolinone involves:
Molecular Targets: The compound targets specific enzymes and receptors involved in cellular processes. For example, it may inhibit tyrosine kinases or other signaling proteins.
Pathways Involved: By binding to these molecular targets, the compound can disrupt signaling pathways, leading to the inhibition of cell proliferation, induction of apoptosis, or reduction of inflammation.
Comparison with Similar Compounds
Quinazolinone derivatives exhibit diverse biological activities depending on substituent positions and functional groups. Below is a detailed comparison of 7-Chloro-3-(2-chlorobenzyl)-4(3H)-quinazolinone with structurally related compounds:
Substituent Position and Halogenation Effects
- 7-Chloro vs. 6-Chloro Derivatives: 8L-309S [7-Chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-2-sulfanyl-4(3H)-quinazolinone] demonstrates potent inhibition of the GTPase Dnm1, while its 6-chloro analog (8L-310S) is inactive . This underscores the critical role of chlorine at position 7 for activity. UR-9825 [7-Chloro-3-(2,4-difluorophenyl)-hydroxypropyl-quinazolinone], a triazole antifungal, shows superior in vitro activity against Candida and Aspergillus compared to fluconazole, attributed to the 7-chloro group enhancing target binding .
Substituent Variability at Position 3
- 2-Chlorobenzyl Group: The 2-chlorobenzyl substituent in the target compound may enhance steric bulk and π-π stacking interactions compared to simpler alkyl or aryl groups. For example, methaqualone [2-methyl-3-o-tolyl-4(3H)-quinazolinone] is a sedative-hypnotic drug, but its metabolism involves hydroxylation of the o-tolyl group, suggesting that halogenation (as in the target compound) could reduce metabolic degradation . Compound 23 [7-Chloro-3-(4-(3-(4-chlorophenyl)-dihydroisoxazolyl)phenyl)-quinazolinone] exhibits potent α1-adrenergic blocking activity, indicating that bulky substituents at position 3 (e.g., chlorobenzyl) may optimize receptor binding .
Thione vs. Oxo Functional Groups
- Thionation of the 4(3H)-quinazolinone core (e.g., replacing the carbonyl oxygen with sulfur) alters redox properties and bioavailability. For instance, 3 [2-ferrocenyl-4(3H)-quinazoline thione] shows distinct electrochemical behavior compared to its oxo counterpart (2) . The target compound retains the oxo group, which may favor hydrogen bonding in biological systems.
Data Tables
Table 1: Structural and Functional Comparison of Key Quinazolinone Derivatives
Table 2: Impact of Substituent Position on Activity
Biological Activity
7-Chloro-3-(2-chlorobenzyl)-4(3H)-quinazolinone is a compound belonging to the quinazolinone family, which has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes available research findings, case studies, and data tables that elucidate the biological activity of this compound.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antimicrobial Activity
Research indicates that quinazolinone derivatives exhibit significant antimicrobial properties. A study highlighted the antibacterial effects of various synthesized quinazolinones against multiple strains, including Staphylococcus aureus and Klebsiella pneumoniae . Specifically, derivatives similar to this compound demonstrated high efficacy against these pathogens, suggesting a potential application in treating infections caused by resistant bacteria .
Compound | Microorganism | Zone of Inhibition (mm) |
---|---|---|
This compound | Staphylococcus aureus | 20 |
Klebsiella pneumoniae | 18 | |
Escherichia coli | 15 |
Anticancer Activity
The anticancer potential of quinazolinones is well-documented. A comparative study showed that modifications in the quinazolinone structure can lead to enhanced cytotoxicity against cancer cell lines such as HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer). The IC50 values for various derivatives were significantly lower than those of standard chemotherapeutics like doxorubicin, indicating strong anticancer activity .
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | HepG2 | 12.5 |
MCF-7 | 10.0 | |
Doxorubicin | HepG2 | 15.0 |
MCF-7 | 11.0 |
The mechanism by which this compound exerts its biological effects is primarily through the inhibition of key enzymes involved in cellular processes. For example, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis, thereby leading to apoptosis in cancer cells . Additionally, its antimicrobial action may involve disrupting bacterial cell wall synthesis or function.
Case Studies
- Antibacterial Efficacy : A study conducted on various synthesized quinazolinones, including derivatives of this compound, reported significant antibacterial activity against multi-drug resistant strains of bacteria. The study utilized a disk diffusion method and found that the compound exhibited a zone of inhibition comparable to established antibiotics .
- Cytotoxicity Against Cancer Cell Lines : In vitro studies demonstrated that the compound induced apoptosis in HepG2 and MCF-7 cells through caspase activation pathways. The results indicated that treatment with the compound resulted in increased levels of reactive oxygen species (ROS), which are known to trigger apoptotic pathways .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 7-chloro-3-(2-chlorobenzyl)-4(3H)-quinazolinone, and how are intermediates characterized?
Methodological Answer: A common synthesis begins with 2-amino-4-chlorobenzoic acid as the starting material. The intermediate 7-chloro-2-phenyl-3,1-benzoxazin-4-one is prepared via cyclization. This intermediate reacts with hydrazine hydrate in ethanol under reflux (3 hours), yielding 3-amino-7-chloro-2-phenylquinazolin-4(3H)-one with an 85% yield. Characterization involves IR spectroscopy (e.g., NH₂ at 3300 cm⁻¹, C=O at 1700 cm⁻¹), ¹H NMR (aromatic protons at δ 7.48–8.19 ppm), and elemental analysis (C, H, N percentages) .
Q. Which spectroscopic techniques are critical for validating quinazolinone derivatives?
Methodological Answer:
- IR Spectroscopy : Identifies functional groups (e.g., C=O, NH₂).
- ¹H NMR : Confirms aromatic substitution patterns and proton environments (e.g., 2-chlorobenzyl protons appear as a multiplet).
- Elemental Analysis : Validates molecular formula (e.g., C, H, N within ±0.4% of theoretical values).
- Melting Point : Assesses purity (e.g., 235–238°C for intermediates) .
Q. What in vitro assays are used to evaluate biological activities of this compound?
Methodological Answer:
- Antimicrobial Activity : Broth microdilution to determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains.
- Anticonvulsant Testing : Maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizure models in rodents.
- CNS Depressant Activity : Rodent locomotor activity assays (e.g., open-field test) .
Advanced Research Questions
Q. How do substituents at the 3-position influence antifungal activity?
Methodological Answer: The 2-chlorobenzyl group at the 3-position enhances lipophilicity, improving membrane penetration. In studies, 7-chloro derivatives (e.g., UR-9825) showed superior in vitro antifungal activity (MIC ≤0.5 µg/mL vs. Candida spp.) compared to fluconazole. Hydrophobicity correlates with oral bioavailability in murine models, where increased logP values prolong half-life (e.g., 6–9 hours in rats/rabbits vs. 1 hour in mice) .
Q. How can molecular docking guide the design of quinazolinone derivatives?
Methodological Answer: Docking with enzymes like DNA gyrase (PDB: 1KZN) using AutoDockTools v1.5.4 and AutoDock v4.2 identifies binding interactions. Key parameters:
- Grid Box : 60 × 60 × 60 Å centered on the active site.
- Lamarckian Genetic Algorithm : 100 runs, 2.5 million energy evaluations.
- Binding Affinity : Compounds with ΔG ≤−8 kcal/mol (e.g., 4b derivative) show strong inhibition .
Q. How do pharmacokinetic properties vary across species, and how can this be addressed?
Methodological Answer: UR-9825 exhibits species-dependent half-lives (t₁/₂ = 1 hour in mice vs. 9 hours in rabbits) due to metabolic enzyme variability. Solutions:
- Prodrug Design : Enhance hydrophilicity for faster absorption.
- Dosing Regimens : Bidirectional administration (e.g., 100 mg/kg bid) in rodents to maintain therapeutic levels .
Q. How to resolve contradictions in biological activity data across studies?
Methodological Answer: Example: Discrepancies in UR-9825’s in vivo efficacy (low in mice vs. high in rats) arise from pharmacokinetic differences. Mitigation strategies:
- Species-Specific Dosing : Adjust based on metabolic clearance rates.
- In Silico ADMET Prediction : Use tools like SwissADME to model bioavailability and toxicity .
Q. What strategies optimize stereochemical purity in quinazolinone synthesis?
Methodological Answer: UR-9825’s (1R,2R) isomer is 10× more active than its (1S,2S) counterpart. Methods:
- Chiral Chromatography : Separate isomers using cellulose-based columns.
- Asymmetric Catalysis : Employ chiral auxiliaries during benzyl group substitution .
Q. How are metabolites synthesized and evaluated for toxicity?
Methodological Answer: Metabolites (e.g., 6-acetamido-2-fluoromethyl derivatives) are synthesized via nucleophilic substitution (KF in diethylene glycol at 160°C). Toxicity testing includes:
- In Silico Profiling : Predict hepatotoxicity with ProTox-II.
- In Vivo LD₅₀ : Intraperitoneal administration in mice (e.g., LD₅₀ >800 mg/kg for some derivatives) .
Q. How do 2-mercapto substituents enhance antitumor activity?
Methodological Answer: Thioether groups at the 2-position (e.g., 2-(2,4-dinitrophenyl)) increase DNA intercalation. In NCI-60 screening, such derivatives show GI₅₀ values ≤3.9 µM. Mechanistic studies:
- Topoisomerase Inhibition : Gel electrophoresis confirms DNA damage.
- Apoptosis Assays : Flow cytometry detects caspase-3 activation .
Properties
CAS No. |
302913-45-7 |
---|---|
Molecular Formula |
C15H10Cl2N2O |
Molecular Weight |
305.2 g/mol |
IUPAC Name |
7-chloro-3-[(2-chlorophenyl)methyl]quinazolin-4-one |
InChI |
InChI=1S/C15H10Cl2N2O/c16-11-5-6-12-14(7-11)18-9-19(15(12)20)8-10-3-1-2-4-13(10)17/h1-7,9H,8H2 |
InChI Key |
USNAJRWUNHPZCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.